molecular formula C19H16FN5O3 B2571582 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946203-90-3

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2571582
CAS No.: 946203-90-3
M. Wt: 381.367
InChI Key: KABNAWADULXFLS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyridazine) substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a 7-oxo moiety. The acetamide side chain is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(27)24(23-12)11-17(26)21-9-15-3-2-8-28-15/h2-8,10H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABNAWADULXFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5O3C_{19}H_{16}FN_{5}O_{3} with a molecular weight of approximately 357.36 g/mol. The presence of the 4-fluorophenyl and furan-2-ylmethyl substituents enhances its chemical reactivity and biological potential.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes that play critical roles in cellular signaling pathways.
  • Signal Transduction Modulation : By affecting signal transduction pathways, the compound could alter gene expression related to cell proliferation and apoptosis.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The specific structure of this compound may provide enhanced potency compared to other analogs.

Anti-inflammatory Effects

Research indicates that compounds with furan and acetamide groups can exhibit anti-inflammatory properties. This suggests that this compound may also play a role in modulating inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies indicate:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-3-methylpyrazoleFluorophenyl group; methyl substituentAnticancer activity against MCF-7 cells
4-Methyl-1H-pyrazolo[3,4-b]quinolin-5-onePyrazoloquinoline core; methyl groupAntitumor activity
N-(furan-2-ylmethyl)-acetamideFuran ring; acetamide groupAnti-inflammatory properties

The unique combination of functional groups in this compound suggests it may exhibit distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Research on related pyrazolo compounds has highlighted their potential as MNK1/2 inhibitors. For example, compounds with similar scaffolds have been shown to inhibit eIF4E phosphorylation in breast cancer cells, indicating a mechanism by which they can suppress tumor growth . The identification of structural requirements for activity emphasizes the importance of specific substituents at certain positions on the pyrazole ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other pyrazolo-pyridazine acetamides, differing primarily in substituents on the pyridazine core and acetamide side chain. Key analogs include:

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f) :

  • Substituents : 4-Chlorophenyl on pyrazole, 4-fluorophenyl on acetamide.
  • Key Data :

  • Melting point: 214–216°C
  • IR: 3325 cm⁻¹ (N–H), 1684 cm⁻¹ (C=O).
  • Molecular weight: 486 g/mol.

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (Compound 4h) :

  • Substituents : 4-Nitrophenyl on acetamide.
  • Key Data :

  • Melting point: 231–233°C
  • IR: 3333 cm⁻¹ (N–H), 1668 cm⁻¹ (C=O).
  • Molecular weight: 513 g/mol.

Target Compound :

  • Substituents : Furan-2-ylmethyl on acetamide.
  • Expected Properties :

  • Reduced hydrophobicity compared to phenyl analogs due to furan’s oxygen atom.

Physicochemical and Spectroscopic Trends

  • Melting Points : Nitro-substituted analogs (e.g., 4h) exhibit higher melting points (231–233°C) than fluoro-substituted derivatives (214–216°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group . The furan-substituted target compound may have a lower melting point than 4h, as furan’s planar structure offers less polarizability.
  • IR Spectroscopy : The C=O stretch in 4f (1684 cm⁻¹) is slightly higher than in 4h (1668 cm⁻¹), reflecting electronic effects of the substituents on acetamide resonance . The furan’s electron-withdrawing nature may further downshift the C=O stretch.
  • Molecular Weight : The target compound’s molecular weight (~463 g/mol, estimated) is lower than 4f (486 g/mol) and 4h (513 g/mol), highlighting the impact of lighter substituents (furan vs. phenyl).

Implications of Substituent Variations

Bioactivity Modulation: 4-Fluorophenyl (4f): Enhances lipophilicity and membrane permeability . Furan-2-ylmethyl (Target): May improve aqueous solubility due to furan’s polarity, though oxidative metabolism could limit bioavailability .

Analytical Behavior: Chromatographic Retention: Furan-substituted compounds may exhibit lower retention times in reverse-phase HPLC compared to phenyl analogs, as seen in flavonoid studies where polar groups reduce log k’ values .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can intermediates be characterized?

Answer:
A multi-step synthesis is typically employed, starting with the condensation of substituted pyrazolo[3,4-d]pyridazinone precursors with α-chloroacetamide derivatives (e.g., 2-chloro-N-(furan-2-ylmethyl)acetamide). Cyclization and functionalization steps are critical, particularly for introducing the 4-fluorophenyl and furanmethyl groups .

  • Key characterization methods :
    • NMR spectroscopy : Confirm regioselectivity of substitution (e.g., 1^1H/13^{13}C NMR for acetamide linkage and pyridazinone core).
    • Mass spectrometry : Verify molecular weight and fragmentation patterns.
    • X-ray crystallography (using SHELX ): Resolve ambiguities in stereochemistry or crystal packing.

Advanced: How can computational methods optimize the synthetic pathway for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states for cyclization steps. Reaction path search algorithms (e.g., those used in ICReDD’s workflow ) identify low-energy pathways, reducing trial-and-error experimentation. Pair with statistical experimental design (e.g., factorial design) to screen solvent systems, catalysts, and temperatures efficiently .

Basic: What spectroscopic techniques resolve structural ambiguities in the pyrazolo[3,4-d]pyridazinone core?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Map 1^1H-1^1H coupling and long-range 1^1H-13^{13}C correlations to confirm connectivity.
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 7-oxo group at ~1680–1720 cm1^{-1}) .
  • XRD refinement (SHELXL ): Resolve bond lengths/angles and validate tautomeric forms.

Advanced: How can contradictory crystallographic and spectroscopic data be reconciled for this compound?

Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to probe exchange processes. Complement with neutron diffraction (if isotopically enriched) to resolve hydrogen positions obscured in XRD. Cross-validate with computational models (e.g., molecular dynamics simulations) .

Basic: What experimental design strategies improve yield in multi-step syntheses?

Answer:
Apply Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry). For example:

  • Central Composite Design : Screen temperature and catalyst loading for cyclization steps.
  • Response Surface Methodology : Maximize yield while minimizing byproducts .

Advanced: How can hybrid computational-experimental workflows accelerate structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Screen compound libraries against target proteins (e.g., kinases) to prioritize analogs.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., fluorophenyl vs. chlorophenyl).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.
  • HPLC : Employ high-resolution columns (e.g., Chromolith®) for challenging separations .

Advanced: How does the furanmethyl group influence metabolic stability in preclinical models?

Answer:

  • In vitro assays : Test hepatic microsomal stability (human/rat) to assess CYP450-mediated oxidation.
  • Metabolite ID : Use LC-MS/MS to identify degradation products (e.g., furan ring oxidation).
  • Computational prediction : Apply ADMET models to prioritize derivatives with reduced metabolic liability .

Basic: What analytical methods quantify trace impurities in bulk samples?

Answer:

  • UPLC-PDA/MS : Detect and quantify impurities at <0.1% levels.
  • NMR relaxation measurements : Identify low-level polymorphic contaminants.
  • Elemental analysis : Verify stoichiometry and rule out heavy metal residues .

Advanced: How can machine learning address reproducibility challenges in scaled-up synthesis?

Answer:

  • Train neural networks on historical reaction data to predict optimal scaling parameters (e.g., mixing efficiency, heat transfer).
  • Integrate real-time PAT (Process Analytical Technology) : Monitor reaction progress via inline FTIR or Raman spectroscopy.
  • Use digital twins to simulate large-scale reactor conditions and troubleshoot deviations .

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